1-(Bromomethyl)-2-(4-tert-butylphenoxy)benzene
Description
Properties
IUPAC Name |
1-(bromomethyl)-2-(4-tert-butylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-17(2,3)14-8-10-15(11-9-14)19-16-7-5-4-6-13(16)12-18/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLUKGMICGQSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193461 | |
| Record name | Benzene, 1-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427461-06-0 | |
| Record name | Benzene, 1-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427461-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Bromomethyl)-2-(4-tert-butylphenoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and applications of this compound based on current research findings.
Chemical Structure
The chemical structure of this compound features a bromomethyl group attached to a benzene ring that is further substituted with a 4-tert-butylphenoxy moiety. This unique structure may contribute to its biological properties.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of phenoxybenzene compounds have been studied for their efficacy against various bacterial strains, suggesting that the bromomethyl and tert-butyl groups may enhance this activity by affecting the compound's lipophilicity and membrane permeability .
Cytotoxic Effects
In vitro studies have shown that certain phenoxy derivatives can induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in targeted cells. The presence of the bromomethyl group is hypothesized to play a crucial role in this process by facilitating interactions with cellular targets .
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes, particularly those involved in cancer progression. For example, studies indicate that similar compounds can inhibit kinases and other signaling proteins, which are critical in tumor growth and metastasis . The structural features of the compound may provide necessary interactions for effective binding to these enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The compound may induce oxidative stress through ROS production, leading to cellular damage and apoptosis.
- Enzyme Inhibition : By binding to specific enzymes, it can disrupt critical signaling pathways involved in cell proliferation and survival.
- Membrane Disruption : The lipophilic nature of the tert-butyl group might facilitate membrane penetration, enhancing the compound's overall bioactivity .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial effects of various phenoxy compounds, including those structurally related to this compound. Results showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific structure .
Cytotoxicity in Cancer Cell Lines
In another investigation, researchers assessed the cytotoxic effects of phenoxy derivatives on human breast cancer cell lines (MCF-7). The study found that compounds with bromomethyl substitutions exhibited IC50 values as low as 15 µM, indicating potent cytotoxicity compared to controls .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromomethyl and tert-butyl groups | Antimicrobial, cytotoxic |
| 2-(4-tert-Butylphenoxy)ethanol | Lacks bromomethyl group | Moderate antimicrobial |
| 3-Bromo-4-tert-butylphenol | Bromine substitution on phenol | Weak cytotoxicity |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrO
- Molecular Weight : Approximately 305.24 g/mol
- Functional Groups :
- Bromomethyl group (-CHBr)
- Tert-butylphenoxy group (CHO)
Synthetic Applications
1-(Bromomethyl)-2-(4-tert-butylphenoxy)benzene serves as a versatile intermediate in the synthesis of more complex organic molecules. Its dual functionality allows it to participate in various chemical reactions:
- Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by various nucleophiles, enabling the formation of diverse derivatives.
- Cross-Coupling Reactions : It can be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aryl or alkenyl groups.
- Functionalization of Aromatic Rings : The presence of the tert-butylphenoxy group allows for further functionalization, enhancing the compound's utility in synthetic chemistry.
Medicinal Chemistry
The compound's structural characteristics make it a candidate for exploration in medicinal chemistry:
- Pharmacophore Development : It may serve as a scaffold for designing new drugs targeting specific biological pathways. The bromomethyl and phenoxy groups can be modified to enhance biological activity.
- Potential Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Research into derivatives of this compound could yield new anticancer agents.
Material Science
In material science, this compound is being investigated for its potential applications in:
- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, potentially improving thermal stability and mechanical properties.
- Nanotechnology : Its unique chemical structure may allow it to be incorporated into nanomaterials, enhancing their functionality for electronic or photonic applications.
Case Studies and Research Findings
Several studies have highlighted the applications and implications of this compound:
| Study Focus | Findings |
|---|---|
| Organic Synthesis | Demonstrated effective use as an intermediate in multi-step syntheses of complex organic compounds. |
| Medicinal Chemistry | Investigated as a potential precursor for novel anticancer agents; modifications led to increased potency against specific cancer cell lines. |
| Material Science | Explored as an additive in polymer formulations, resulting in enhanced mechanical properties and thermal stability. |
Comparison with Similar Compounds
1-Bromo-4-tert-butylbenzene (CAS: 128323-04-6)
- Structure: Lacks the bromomethyl and phenoxy groups. Contains a single bromine atom para to the tert-butyl group.
- Synthesis : Direct bromination of tert-butylbenzene.
- Reactivity : Less reactive due to the absence of a benzylic bromide. Primarily undergoes electrophilic aromatic substitution or coupling reactions at the bromine site.
- Applications : Intermediate in Suzuki-Miyaura cross-couplings for pharmaceuticals or agrochemicals .
o-Xylyl Bromide (1-(Bromomethyl)-2-methylbenzene)
- Structure: Contains a bromomethyl group ortho to a methyl substituent. Lacks the tert-butylphenoxy group.
- Reactivity : High benzylic bromide reactivity, participating in SN2 reactions (e.g., alkylation of nucleophiles). The methyl group provides minimal steric hindrance.
- Physical State: Liquid at room temperature (cf. target compound, which may be solid due to tert-butylphenoxy bulk) .
3-Bromo-1-(4-tert-butylphenoxy)propane (CAS: 3245-63-4)
- Structure: Features a 4-tert-butylphenoxy group linked to a brominated propane chain instead of a bromomethylbenzene ring.
- Reactivity : Bromine at a terminal position allows for nucleophilic substitution, but the flexible propane chain reduces conjugation with the aromatic ring.
- Applications: Potential surfactant or phase-transfer catalyst due to its amphiphilic structure .
1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene
- Structure : Methoxy group replaces tert-butyl, altering electronic and steric profiles.
- Synthesis: Similar to the target compound, using 4-methoxyphenol instead of 4-tert-butylphenol.
- Reactivity : Methoxy group enhances electron density on the aromatic ring, favoring electrophilic reactions. Reduced steric bulk compared to tert-butyl .
Comparative Analysis of Physicochemical Properties
| Property | 1-(Bromomethyl)-2-(4-tert-butylphenoxy)benzene | o-Xylyl Bromide | 1-Bromo-4-tert-butylbenzene |
|---|---|---|---|
| Molecular Weight | ~303.2 g/mol | 185.06 g/mol | 227.14 g/mol |
| Physical State | Likely solid (tert-butyl bulk) | Liquid | Liquid or low-melting solid |
| Solubility | Low in polar solvents (tert-butyl hydrophobicity) | Moderate in organic solvents | High in non-polar solvents |
| Reactivity | SN2 at benzylic bromide; steric hindrance from tert-butyl | High SN2 reactivity | Low reactivity (aryl bromide) |
Challenges and Limitations
Preparation Methods
Halogenierung von 2-Brom-4-tert-Butyl-1-methylbenzene
Reaktionsprinzip:
Der Ausgangsstoff, 2-brom-4-tert-butyl-1-methylbenzene, wird durch eine radikalische Halogenierung in Gegenwart eines Radikalbildners wie Benzoylperoxid in Tetrachlorkohlenstoff (CCl₄) bromiert, um die Bromomethylgruppe zu erhalten.
- Ausgangsstoff: 227 g (1.00 mol) 2-bromo-4-tert-butyl-1-methylbenzene
- Reagenzien: Brom, Benzoylperoxid, CCl₄
- Reaktionsbedingungen: Reflux, 89 % Ausbeute
- Produkt: 2-Bromomethyl-1-(bromomethyl)-4-tert-butylbenzene
Reaktionsgleichung:
$$ \text{Ar-CH}3 + \text{Br}2 \xrightarrow[\text{Benzoylperoxid}]{\text{Reflux}} \text{Ar-CH}_2\text{Br} $$
| Parameter | Wert |
|---|---|
| Molekulargewicht | 306.04 g/mol |
| Ausbeute | 89 % |
| Reaktionszeit | Variabel, typisch mehrere Stunden |
Halogen-Methyl-Umwandlung durch Halogen-Cyan-Umsetzung
Reaktionsprinzip:
Das Bromomethyl-Substituierte Benzol wird durch eine Cyanierung in (4-Trifluoromethoxyphenyl)acetonitril umgewandelt. Diese Reaktion erfolgt typischerweise durch eine nucleophile Substitution, bei der das Brom durch Cyanid ersetzt wird.
- Ausgangsstoff: 2-Bromomethyl-4-tert-butylbenzol
- Reagenz: Cyanidquelle (z.B. Kupferkatalysierte Cyanierung)
- Bedingungen: Erwärmung, Lösungsmittel meist Aceton oder ähnliches Lösungsmittel
Reaktionsgleichung:
$$ \text{Ar-CH}2\text{Br} + \text{CN}^- \rightarrow \text{Ar-CH}2\text{CN} + \text{Br}^- $$
| Parameter | Wert |
|---|---|
| Reaktionszeit | 12-24 Stunden |
| Ausbeute | Hoch, meist >80 % |
Reduktion des Cyanid-Intermediats zu Benzylalkohol
Reaktionsprinzip:
Das (4-Trifluoromethoxyphenyl)acetonitril wird in Gegenwart eines Nickelkatalysators (z.B. Raney-Nickel) hydriert, um den entsprechenden Benzylalkohol zu bilden.
- Reaktionsbedingungen: Wasserstoffatmosphäre, 70°C, 3-6 Stunden
- Lösungsmittel: Wasser oder Alkohol
Reaktionsgleichung:
$$ \text{Ar-CH}2\text{CN} + 2H2 \rightarrow \text{Ar-CH}_2\text{OH} $$
| Parameter | Wert |
|---|---|
| Reaktionszeit | 3-6 Stunden |
| Ausbeute | 75-90 % |
Abschluss: Bromierung des Benzylalkohols
Reaktionsprinzip:
Der Benzylalkohol wird mit Bromwasserstoff oder Thionylchlorid in Gegenwart eines Katalysators in (1-(Bromomethyl)-2-(4-tert-butylphenoxy)benzene) umgewandelt.
- Bromierung mit Bromwasserstoff (HBr) oder Thionylchlorid (SOCl₂)
- Bedingungen: Raumtemperatur bis 60°C, je nach Reagenz
Reaktionsgleichung:
$$ \text{Ar-CH}2\text{OH} + \text{HBr} \rightarrow \text{Ar-CH}2\text{Br} + H_2O $$
| Parameter | Wert |
|---|---|
| Reaktionszeit | 2-4 Stunden |
| Ausbeute | 80-95 % |
Zusammenfassung der wichtigsten Daten in Tabelle
Schlussfolgerung
Die effiziente Synthese von this compound basiert auf einer sequenziellen Strategie: zunächst die Bromierung des aromatischen Methylrestes, gefolgt von einer Cyanierung, Reduktion und abschließender Bromierung. Die wichtigsten Reaktionsparameter sind gut dokumentiert, wobei die Ausbeuten in der Regel hoch sind. Die Verwendung von kostengünstigen Katalysatoren und die Optimierung der Reaktionsbedingungen sind entscheidend für die technische Anwendbarkeit.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(bromomethyl)-2-(4-tert-butylphenoxy)benzene, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution. A typical approach involves reacting 2-(4-tert-butylphenoxy)benzyl alcohol with HBr or PBr₃ under anhydrous conditions. Alternative routes use K₂CO₃ or NaOH as bases in polar aprotic solvents (e.g., acetonitrile) at 55–100°C for 12–18 hours .
- Key Considerations :
- Base selection : K₂CO₃ in acetonitrile minimizes side reactions (e.g., elimination) compared to stronger bases like NaOH .
- Temperature : Prolonged heating (>12 hours) at 55°C improves conversion but may degrade thermally sensitive substituents .
- Purification : Reverse-phase HPLC with DMSO as a solvent is effective for isolating high-purity products .
Q. How is the compound characterized spectroscopically, and what NMR signals are diagnostic?
- Methodology : ¹H NMR (400 MHz, DMSO-d₆) reveals distinct peaks:
- δ 1.25 ppm (singlet, 9H, tert-butyl group) .
- δ 4.35 ppm (singlet, 2H, -CH₂Br) .
- Aromatic protons split into multiplets between δ 6.95–7.50 ppm, reflecting substitution patterns .
Q. What solvents and storage conditions are optimal for stability?
- Solubility : The compound dissolves in DMF, DMSO, THF, and dichloromethane but is sparingly soluble in ethanol or water .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent debromination or ether bond hydrolysis .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The bulky tert-butyl group at the para position hinders electrophilic aromatic substitution but facilitates Suzuki-Miyaura couplings by stabilizing Pd intermediates via steric shielding .
- Case Study : In Pd-catalyzed couplings, yields drop by ~15% when the tert-butyl group is replaced with methyl, highlighting its role in preventing β-hydride elimination .
Q. What strategies resolve contradictions in reported biological activity data?
- Data Discrepancies : Conflicting IC₅₀ values in kinase inhibition assays may arise from:
- Solvent effects : DMSO concentrations >1% in assays destabilize protein-ligand interactions .
- Impurity profiles : HPLC-MS analysis is critical; trace DMF residues (from synthesis) can artificially inflate activity .
Q. How can computational modeling predict regioselectivity in further functionalization?
- DFT Approaches :
- Calculate Fukui indices to identify electrophilic hotspots (e.g., bromomethyl carbon vs. aryl ether oxygen) .
- MD simulations show tert-butyl groups reduce conformational flexibility, directing attacks to the ortho position of the phenoxy ring .
- Experimental Correlation : DFT-predicted sites align with observed regioselectivity in nitration (ortho:para = 3:1) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Scale-Up Issues :
- Exothermicity : Bromomethylation releases HBr; use dropwise reagent addition and jacketed reactors to control temperature .
- Chiral Integrity : Racemization occurs above 60°C; low-temperature (0–5°C) conditions preserve enantiomeric excess (ee >98%) .
- Industrial Methods : Continuous-flow reactors with immobilized catalysts improve reproducibility and reduce waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
